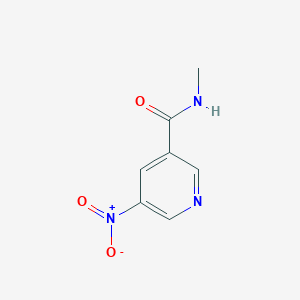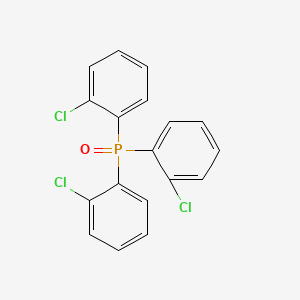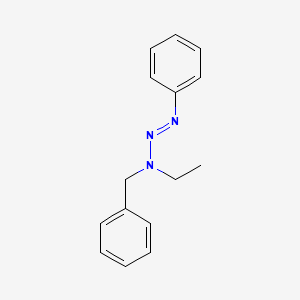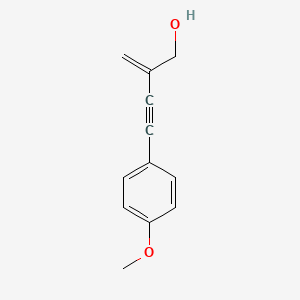
N-Dodecyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-L-valine is a derivative of the essential amino acid L-valine, which is known for its role in protein synthesis and muscle metabolism. This compound features a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the valine molecule, giving it unique amphiphilic properties. These properties make this compound particularly interesting for applications in various fields, including biochemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valine can be synthesized through a series of chemical reactions. One common method involves the reaction of L-valine with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-L-valine undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Dodecanol, dodecanal, dodecanoic acid.
Reduction: Dodecylamine derivatives.
Substitution: Various N-substituted valine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-Dodecyl-L-valine is largely attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyalkyl)-L-valine: Similar in structure but with a hydroxyl group, making it more hydrophilic.
N-Dodecyl-L-alanine: Similar but with alanine instead of valine, affecting its interaction with biological systems.
N-Dodecyl-L-glycine: Similar but with glycine, which lacks the branched side chain of valine.
Uniqueness
N-Dodecyl-L-valine stands out due to its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring the stabilization of lipid bilayers or the solubilization of hydrophobic compounds. Its branched side chain also provides unique steric effects that can influence its interactions with other molecules and surfaces .
Eigenschaften
CAS-Nummer |
60653-99-8 |
|---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
(2S)-2-(dodecylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1 |
InChI-Schlüssel |
GWFLKPJINZSTEH-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCNC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
